Capravirine Capravirine Capravirine is a non-nucleoside reverse transcriptase inhibitor. Capravirine shows antiviral activity against wild-type HIV as well as HIV strains with mutations in reverse transcriptase. Due to no statistically-significant difference between standard triple-drug HIV therapies and the same therapy with capravirine, its development was discontinued by the developer.
Brand Name: Vulcanchem
CAS No.: 178979-85-6
VCID: VC0522599
InChI: InChI=1S/C20H20Cl2N4O2S/c1-12(2)18-19(29-16-8-14(21)7-15(22)9-16)26(10-13-3-5-24-6-4-13)17(25-18)11-28-20(23)27/h3-9,12H,10-11H2,1-2H3,(H2,23,27)
SMILES: CC(C)C1=C(N(C(=N1)COC(=O)N)CC2=CC=NC=C2)SC3=CC(=CC(=C3)Cl)Cl
Molecular Formula: C20H20Cl2N4O2S
Molecular Weight: 451.4 g/mol

Capravirine

CAS No.: 178979-85-6

Inhibitors

VCID: VC0522599

Molecular Formula: C20H20Cl2N4O2S

Molecular Weight: 451.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Capravirine - 178979-85-6

CAS No. 178979-85-6
Product Name Capravirine
Molecular Formula C20H20Cl2N4O2S
Molecular Weight 451.4 g/mol
IUPAC Name [5-(3,5-dichlorophenyl)sulfanyl-4-propan-2-yl-1-(pyridin-4-ylmethyl)imidazol-2-yl]methyl carbamate
Standard InChI InChI=1S/C20H20Cl2N4O2S/c1-12(2)18-19(29-16-8-14(21)7-15(22)9-16)26(10-13-3-5-24-6-4-13)17(25-18)11-28-20(23)27/h3-9,12H,10-11H2,1-2H3,(H2,23,27)
Standard InChIKey YQXCVAGCMNFUMQ-UHFFFAOYSA-N
SMILES CC(C)C1=C(N(C(=N1)COC(=O)N)CC2=CC=NC=C2)SC3=CC(=CC(=C3)Cl)Cl
Canonical SMILES CC(C)C1=C(N(C(=N1)COC(=O)N)CC2=CC=NC=C2)SC3=CC(=CC(=C3)Cl)Cl
Appearance Solid powder
Description Capravirine is a non-nucleoside reverse transcriptase inhibitor. Capravirine shows antiviral activity against wild-type HIV as well as HIV strains with mutations in reverse transcriptase. Due to no statistically-significant difference between standard triple-drug HIV therapies and the same therapy with capravirine, its development was discontinued by the developer.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 1H-imidazole-2-methanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-(4-pyridinylmethyl)-, carbamate (ester)
AG 1549
AG-1549
AG1549
capravirine
Reference 1: Li X, Zhan P, De Clercq E, Liu X. The HIV-1 non-nucleoside reverse transcriptase inhibitors (part V): capravirine and its analogues. Curr Med Chem. 2012;19(36):6138-49. Review. PubMed PMID: 22934811.
2: Bu HZ, Zhao P, Kang P, Pool WF, Wu EY, Shetty BV. Evaluation of capravirine as a CYP3A probe substrate: in vitro and in vivo metabolism of capravirine in rats and dogs. Drug Metab Dispos. 2007 Sep;35(9):1593-602. PubMed PMID: 17567732.
3: Bu HZ, Pool WF, Wu EY, Shetty BV. A unique example of drug metabolism: tetra- and penta-oxygenation reactions of capravirine in rats, dogs and humans. Drug Metab Lett. 2007 Jan;1(1):61-5. PubMed PMID: 19356020.
4: Bu HZ, Zhao P, Kang P, Pool WF, Wu EY. Identification of enzymes responsible for primary and sequential oxygenation reactions of capravirine in human liver microsomes. Drug Metab Dispos. 2006 Nov;34(11):1798-802. PubMed PMID: 16914510.
5: Sato A, Hammond J, Alexander TN, Graham JP, Binford S, Sugita K, Sugimoto H, Fujiwara T, Patick AK. In vitro selection of mutations in human immunodeficiency virus type 1 reverse transcriptase that confer resistance to capravirine, a novel nonnucleoside reverse transcriptase inhibitor. Antiviral Res. 2006 Jun;70(2):66-74. PubMed PMID: 16472877.
6: Bu HZ, Kang P, Zhao P, Pool WF, Wu EY. A simple sequential incubation method for deconvoluting the complicated sequential metabolism of capravirine in humans. Drug Metab Dispos. 2005 Oct;33(10):1438-45. PubMed PMID: 16006566.
7: Loksha YM, el-Barbary AA, el-Badawi MA, Nielsen C, Pedersen EB. Synthesis of 2-(aminocarbonylmethylthio)-1H-imidazoles as novel Capravirine analogues. Bioorg Med Chem. 2005 Jul 1;13(13):4209-20. PubMed PMID: 15896963.
8: Gewurz BE, Jacobs M, Proper JA, Dahl TA, Fujiwara T, Dezube BJ. Capravirine, a nonnucleoside reverse-transcriptase inhibitor in patients infected with HIV-1: a phase 1 study. J Infect Dis. 2004 Dec 1;190(11):1957-61. PubMed PMID: 15529260.
9: Bu HZ, Pool WF, Wu EY, Raber SR, Amantea MA, Shetty BV. Metabolism and excretion of capravirine, a new non-nucleoside reverse transcriptase inhibitor, alone and in combination with ritonavir in healthy volunteers. Drug Metab Dispos. 2004 Jul;32(7):689-98. PubMed PMID: 15205383.
10: Capravirine trials stopped. AIDS Patient Care STDS. 2001 Apr;15(4):225. PubMed PMID: 11359665.
PubChem Compound 1783
Last Modified Nov 11 2021
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